6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
Overview
Description
This chemical compound belongs to the class of macrocyclic compounds, which include various applications in chemistry due to their complex structure and unique properties. The specific compound, while not directly referenced in available literature, is structurally similar to other complex macrocyclic and polycyclic compounds studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex macrocyclic compounds generally involves multiple steps, including ring-closure reactions, which can be challenging due to the large size of the molecules and the potential for multiple reaction pathways. The synthesis procedures would likely involve stepwise construction of the macrocycle, possibly using techniques similar to those employed in the creation of macrocyclic thiocrown ethers or cyclosporine compounds (Edema, Buter, & Kellogg, 1994; Wenger, 1984).
Molecular Structure Analysis
The molecular structure of macrocyclic compounds is typically characterized using X-ray crystallography, NMR spectroscopy, and molecular modeling. The structural analysis would reveal the conformation, stereochemistry, and electronic distribution within the molecule. For example, compounds with similar complexity have been analyzed to reveal their monoclinic crystal system and unit cell parameters (Medvedeva, Flechter, & Korlyukov, 2009).
Scientific Research Applications
Complex Formation : A study by Kotlyar et al. (2005) describes a complex formed by a potassium cation with a crown ether molecule and a chlorochromate anion. The potassium cation is displaced from the mean plane of the ether O atoms towards the anion, forming coordination bonds with all the O atoms of the crown ether as well as with the disordered O and Cl atoms of the anion (Kotlyar et al., 2005).
Complexes with Indium : Taylor et al. (1981) found that macrocycles form adducts with InX2 and InX3, but not with InX (X = Cl, Br, or I). Vibrational spectroscopy showed that with InX3 and dibenzo-18-crown-6, the spectra reveal the presence of InX4– anions and linear InX2+ species, which may be part of either a mononuclear or polynuclear complex cation (Taylor, Tuck & Victoriano, 1981).
Synthesis of Isomers : Parsons (1975) described the preparation of isomers of tetramethyldibenzo-18-crown-6 and their ability to form crystalline complexes with some alkali and alkaline earth metals. This research enhances understanding of the structural properties and complexation behavior of these macrocycles (Parsons, 1975).
Regioselective Aryl Radical Cyclisation : Ghosh et al. (1994) conducted a study on a highly regioselective 8-endo-trig-aryl radical cyclisation, providing a new synthetic route to decahydrodibenzo-[a,e]- and -[a,d]-cyclooctenols, which are crucial in organic synthesis (Ghosh, A. K. Ghosh & Ghatak, 1994).
Discovery of New Antitumor Agents : Rivkin et al. (2004) reported the discovery of (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, a new class of antitumor agents, through total chemical synthesis. These compounds demonstrated promising therapeutic efficacy and activity against large tumors (Rivkin et al., 2004).
Stereochemistry of Thiepines and Oxepines : Kurokawa et al. (1992) synthesized and studied the stereochemistry of various thiepines and oxepines, which are important in the development of pharmaceuticals (Kurokawa et al., 1992).
Introduction of Tetrazolyl Substituents : Ostrovskii et al. (2016) synthesized derivatives of the macrocyclic polyether containing tetrazolyl substituents, which are significant in the field of heterocyclic chemistry (Ostrovskii et al., 2016).
HDAC6 Inhibitors for Medical Applications : De Vreese et al. (2017) synthesized new benzohydroxamic acids using a benzothiazepine core, identifying compounds as potent and selective HDAC6 inhibitors, which are relevant in cancer treatment and neurodegenerative diseases (De Vreese et al., 2017).
properties
IUPAC Name |
2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(29),9,11,13,25,27-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h1-8H,9-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQOMAQPUYHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342925 | |
Record name | Dibenzo-21-crown-7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine | |
CAS RN |
14098-41-0 | |
Record name | Dibenzo-21-crown-7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo-21-crown 7-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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